molecular formula C14H17NO B14416348 1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one CAS No. 80574-27-2

1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one

Cat. No.: B14416348
CAS No.: 80574-27-2
M. Wt: 215.29 g/mol
InChI Key: QMNYLQWVYAMDQT-UHFFFAOYSA-N
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Description

1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one is a complex organic compound characterized by its unique quinoline structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline ring and the prop-2-en-1-yl group contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate aldehyde with an amine to form the quinoline ring, followed by the introduction of the prop-2-en-1-yl group through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s quinoline structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of materials with specific chemical properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to specific proteins, affecting their function. The prop-2-en-1-yl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties.

Comparison with Similar Compounds

1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one can be compared with other quinoline derivatives, such as:

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but with different substituents, leading to varied reactivity and applications.

    (4R,4aS,6S)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another compound with a similar prop-2-en-1-yl group but different core structure, affecting its chemical behavior and uses.

Properties

CAS No.

80574-27-2

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-(6-prop-2-enyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C14H17NO/c1-3-5-12-7-8-14-13(10-12)6-4-9-15(14)11(2)16/h3,7-8,10H,1,4-6,9H2,2H3

InChI Key

QMNYLQWVYAMDQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)CC=C

Origin of Product

United States

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